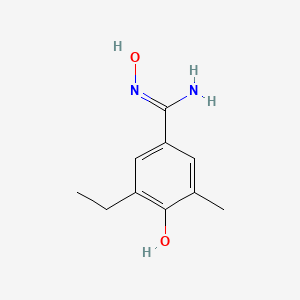
(Z)-3-Ethyl-N',4-dihydroxy-5-methylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is an organic compound with a unique structure that includes both hydroxyl and benzimidamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide typically involves the reaction of 3-ethyl-4-hydroxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzimidamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzimidamide groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidamide derivatives and hydroxyl-substituted aromatic compounds. Examples include:
- 3-Ethyl-4-hydroxybenzimidamide
- 5-Methyl-2-hydroxybenzimidamide
Uniqueness
(Z)-3-Ethyl-N’,4-dihydroxy-5-methylbenzimidamide is unique due to the presence of both hydroxyl and benzimidamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-ethyl-N',4-dihydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-5-8(10(11)12-14)4-6(2)9(7)13/h4-5,13-14H,3H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
AAQHWJYZAVUCDS-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(C(=CC(=C1)/C(=N/O)/N)C)O |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




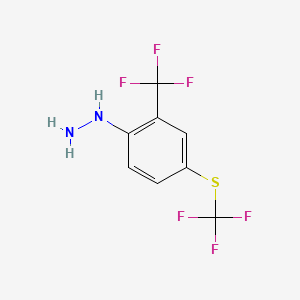


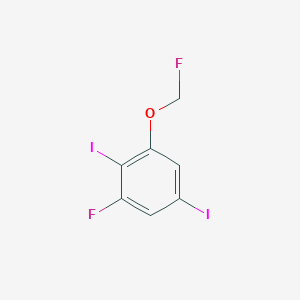

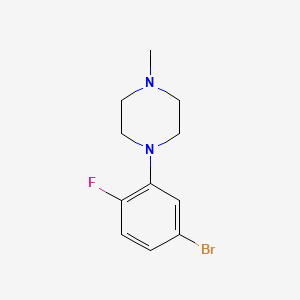

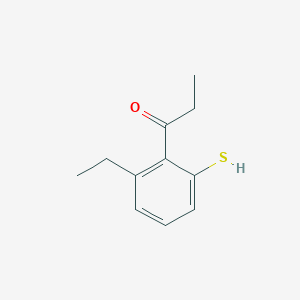
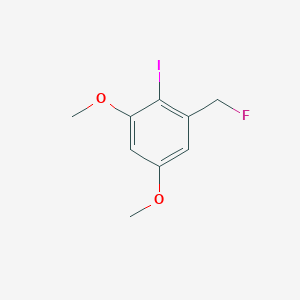
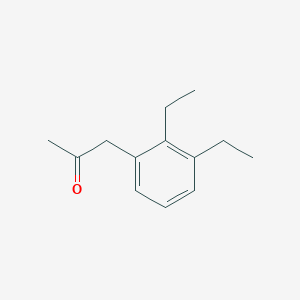
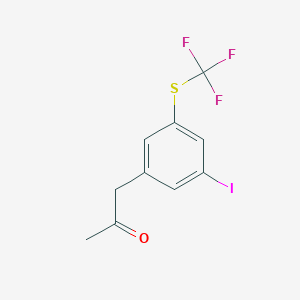
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
